molecular formula C12H15ClN2O5 B1456212 Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354484-59-5

Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1456212
CAS No.: 1354484-59-5
M. Wt: 302.71 g/mol
InChI Key: PPFZDQYFHKPECA-ACMTZBLWSA-N
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Description

Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a nitrophenoxy group attached to a pyrrolidine ring, which is further esterified with a methyl group and exists as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride typically involves a multi-step process:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Nitrophenoxy Group: The nitrophenoxy group is introduced via a nucleophilic substitution reaction, where a nitrophenol derivative reacts with a suitable leaving group on the pyrrolidine ring.

    Esterification: The carboxylate group on the pyrrolidine ring is esterified using methanol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways related to inflammation, pain, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4S)-4-(4-aminophenoxy)-2-pyrrolidinecarboxylate hydrochloride: Similar structure but with an amino group instead of a nitro group.

    Ethyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl (2S,4S)-4-(4-nitrophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5.ClH/c1-18-12(15)11-6-10(7-13-11)19-9-4-2-8(3-5-9)14(16)17;/h2-5,10-11,13H,6-7H2,1H3;1H/t10-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFZDQYFHKPECA-ACMTZBLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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